
6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide, also known as PHD inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of prolyl hydroxylase domain enzymes (PHDs), which play a crucial role in the regulation of hypoxia-inducible factor (HIF) stability. HIF is a transcription factor that plays a critical role in the regulation of cellular responses to hypoxia.
Mécanisme D'action
6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide inhibits 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamides, which are enzymes that play a crucial role in the regulation of HIF stability. 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamides hydroxylate specific proline residues in HIF, which leads to the degradation of HIF by the proteasome. Inhibition of 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamides by 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide leads to the stabilization of HIF and the activation of downstream signaling pathways that play a crucial role in the regulation of cellular responses to hypoxia.
Biochemical and Physiological Effects:
6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of genes involved in angiogenesis, erythropoiesis, and glycolysis, which play a crucial role in the regulation of cellular responses to hypoxia. In addition, it has been shown to increase the levels of erythropoietin, a hormone that plays a crucial role in the regulation of red blood cell production.
Avantages Et Limitations Des Expériences En Laboratoire
6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has several advantages and limitations for lab experiments. One of the advantages is that it is a potent inhibitor of 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamides, which makes it an excellent tool for studying the role of 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamides in the regulation of cellular responses to hypoxia. However, one of the limitations is that it can have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide. One of the future directions is the development of more potent and selective 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide inhibitors. Another future direction is the identification of new therapeutic applications for 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide inhibitors, including 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide. In addition, the study of the downstream signaling pathways activated by HIF stabilization by 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide inhibitors, including 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide, is an essential area of future research.
Méthodes De Synthèse
The synthesis of 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide is a multi-step process that involves the reaction of several chemical compounds. The synthesis process starts with the reaction of 2-methylcyclohexanone with ethyl 2-bromopyridine-3-carboxylate, followed by the reaction of the resulting compound with hydrazine hydrate to form 2-methylcyclohexyl hydrazine. The final step involves the reaction of 2-methylcyclohexyl hydrazine with 1H-imidazole-4-carboxylic acid to form 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide.
Applications De Recherche Scientifique
6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamides, which play a critical role in the regulation of HIF stability. HIF is a transcription factor that plays a crucial role in the regulation of cellular responses to hypoxia. Therefore, 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide inhibitors, including 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide, have been studied for their potential therapeutic applications in the treatment of various diseases, including cancer, ischemic diseases, and anemia.
Propriétés
IUPAC Name |
6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12-4-2-3-5-14(12)19-16(21)13-6-7-15(18-10-13)20-9-8-17-11-20/h6-12,14H,2-5H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWXLKJYCFFEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


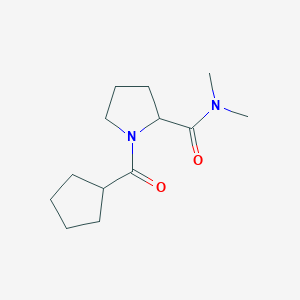
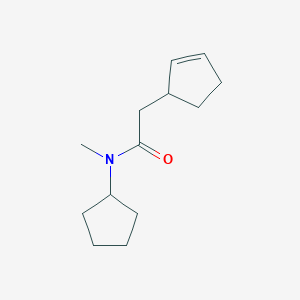
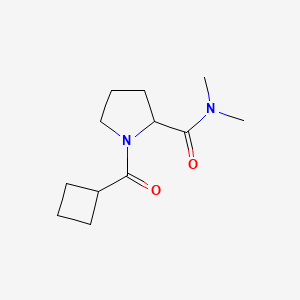
![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7493146.png)
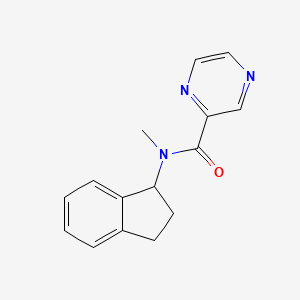
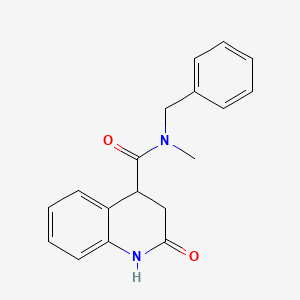

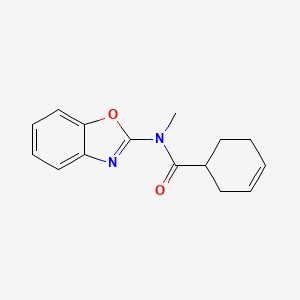
![Methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493172.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7493178.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)
![Methyl 3-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493184.png)
